(4,6-Dimethylpyrimidin-2-yl)cyanamide
Overview
Description
“(4,6-Dimethylpyrimidin-2-yl)cyanamide” is a chemical compound that has been used in the synthesis of imidazoles and oxazoles . It has been synthesized via regiospecific reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water as a green solvent . The reaction between 4,6-dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide and primary aliphatic amines using water and/or iso-propanol as green solvents has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 22 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis
“this compound” has been involved in eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups . The reaction between 4,6-dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide and primary aliphatic amines using water and/or iso-propanol as green solvents has been reported .Scientific Research Applications
Synthesis of New Pyrimidine Derivatives
Research has demonstrated the potential of (4,6-Dimethylpyrimidin-2-yl)cyanamide in the synthesis of novel pyrimidine derivatives. A study detailed the catalyzed formation of 1,2,4-triazole from cyanamides and carbohydrazides, highlighting its role in the creation of N-(5-aminomethyl-4H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amines, which are promising for biological activity estimation (Prezent, Baranin, & Bubnov, 2020).
Interaction with Methyl Anthranilate
Another study explored the interaction of methyl anthranilate with this compound, leading to specific quinazolinone derivatives. This research contributes to our understanding of the molecular structures formed through such interactions and the potential for novel compound synthesis (Shestakov et al., 2011).
Cyclization Reactions
The compound has been used in cyclization reactions with various agents, leading to different pyrimidine derivatives. This showcases its versatility in forming diverse chemical structures with potential biological implications (Shikhaliev et al., 2008).
Crystal Structure Analysis
Studies have also focused on the crystal structure and theoretical calculations of compounds derived from this compound. Such research is crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications (Ren et al., 2006).
Reactions with N,N-Binucleophiles
Another area of research involves its reactions with N,N-binucleophiles, leading to various derivatives with potential biological activity. This highlights its role in synthetic organic chemistry and the development of biologically active compounds (Shestakov et al., 2006).
Biological Activity Screening
There have been predicted screenings for the biological activity of pyrimidine derivatives involving this compound, focusing on their potential as low-toxic substances with a broad range of biological actions. Such studies are pivotal in drug discovery and development (Monka et al., 2020).
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of pharmacological properties , suggesting that they may interact with various biological targets.
Mode of Action
It’s known that this compound can undergo reactions with primary aliphatic amines in water, leading to the formation of imidazoles and oxazoles . This suggests that the compound may interact with its targets through nucleophilic attack, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given the compound’s potential to form imidazoles and oxazoles , it may influence pathways involving these heterocyclic compounds. Imidazoles and oxazoles are known to exhibit a wide range of biological activities, including anti-cancer, anti-diabetic, anti-bacterial, and anti-protozoal effects .
Result of Action
It’s known that the compound can act as a corrosion inhibitor on mild steel in a hydrochloric acid medium . This suggests that the compound may interact with metal ions, potentially leading to changes in cellular redox status and other downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4,6-Dimethylpyrimidin-2-yl)cyanamide. For instance, the compound’s inhibitory effect on corrosion escalates with elevated concentration and declines with an increase in solution temperature . This suggests that factors such as concentration and temperature can modulate the compound’s activity.
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-3-6(2)11-7(10-5)9-4-8/h3H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQKVEQARXJQKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970819 | |
Record name | (4,6-Dimethylpyrimidin-2(1H)-ylidene)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55474-90-3 | |
Record name | N-(4,6-Dimethyl-2-pyrimidinyl)cyanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55474-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,6-Dimethylpyrimidin-2-yl)cyanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055474903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4,6-Dimethylpyrimidin-2(1H)-ylidene)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4,6-dimethylpyrimidin-2-yl)cyanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction outcome when (4,6-Dimethylpyrimidin-2-yl)cyanamide reacts with methyl anthranilate?
A: Research indicates that the reaction of this compound with methyl anthranilate leads to the exclusive formation of a specific quinazolinone derivative. [, , ] This regioselectivity is noteworthy, as the reaction could theoretically yield an isomeric product.
Q2: Can you elaborate on the regioselectivity observed in the reaction between this compound and methyl anthranilate?
A: Studies demonstrate that the reaction proceeds through a cyclization mechanism, where the amino group of methyl anthranilate attacks the cyano group of this compound. [] This attack is favored at the carbon atom of the cyano group, leading to the observed quinazolinone product (III) and not its isomer (IV).
Q3: What is the significance of this regioselective reaction in organic synthesis?
A: The ability to predictably synthesize specific quinazolinone derivatives is valuable in organic synthesis. [, ] Quinazolinones are an important class of heterocyclic compounds with a wide range of biological activities. This reaction provides a straightforward route to access these compounds, potentially contributing to the development of new pharmaceuticals and agrochemicals.
Q4: Are there any other notable reactions or applications of this compound in chemical synthesis?
A: Research suggests that this compound, alongside other pyrimidinyl-cyanamides, can participate in alkylation reactions. [] This reactivity further expands the potential synthetic utility of these compounds, allowing for the introduction of various substituents.
Q5: What analytical techniques are commonly employed to study reactions involving this compound?
A: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy play a crucial role in characterizing the structure of products derived from this compound. [, ] These techniques provide detailed information about the connectivity and arrangement of atoms within the molecules, confirming the regioselectivity of the reactions.
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